3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
The compound “3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” appears to be a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, attached to a phenyl group and a methoxyphenyl group. The molecule also contains a prop-2-enoic acid group, which is a type of unsaturated carboxylic acid.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the phenyl, methoxyphenyl, and prop-2-enoic acid groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, phenyl group, and methoxyphenyl group would all contribute to the aromaticity of the molecule, while the prop-2-enoic acid group would introduce polarity and potential for hydrogen bonding.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to predict its reactivity. However, the presence of the prop-2-enoic acid group suggests that it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the prop-2-enoic acid group suggests that it would be polar and could potentially form hydrogen bonds, which could affect its solubility and boiling/melting points.Scientific Research Applications
Synthesis and Structural Analysis
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid and related compounds have been extensively studied for their synthesis, structural, and spectroscopic properties. Studies have focused on the synthesis techniques, crystalline structure, and spectroscopic evaluations, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR). These analyses provide insights into the molecular configurations, intermolecular interactions, and the potential for nonlinear optical activity due to small energy gaps between frontier molecular orbitals. For example, a study on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighted its nonlinear optical properties and detailed structural characteristics through experimental and theoretical approaches (Ö. Tamer et al., 2015).
Safety And Hazards
Without specific information on this compound, it’s difficult to predict its safety and hazards. As with any chemical, it should be handled with care to avoid exposure and potential harm.
Future Directions
Future research on this compound could involve determining its synthesis and characterizing its physical and chemical properties. If it has biological activity, studies could also be conducted to determine its mechanism of action and potential therapeutic uses.
Please note that this information is very general and may not be completely accurate for the specific compound “3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid”. For more detailed and accurate information, further research and experimentation would be needed.
properties
IUPAC Name |
(E)-3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBECWNLDCJTA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
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